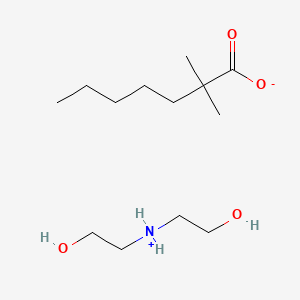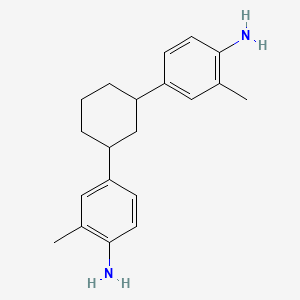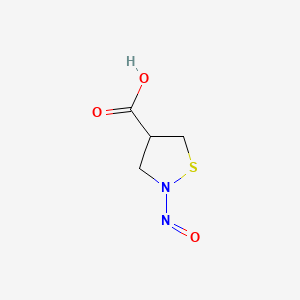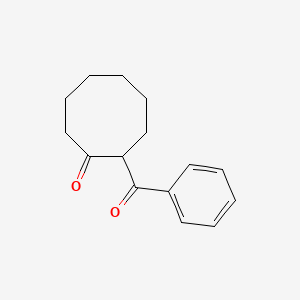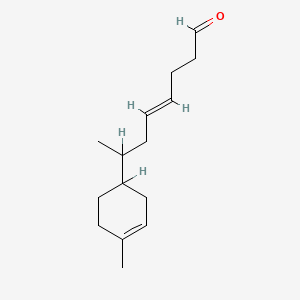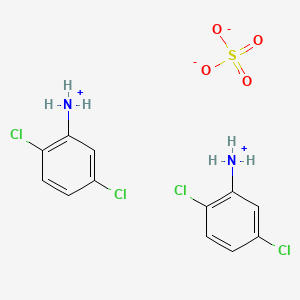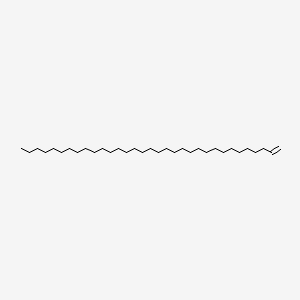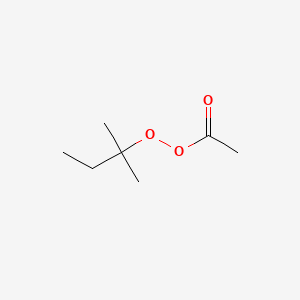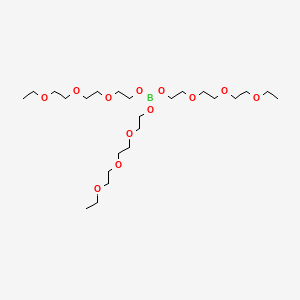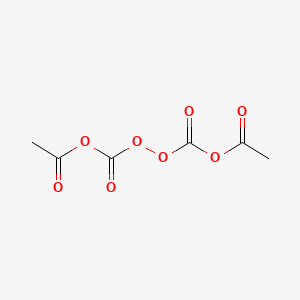
1-Cyclopentylpentadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound consists of a cyclopentane ring attached to a pentadecane chain. Cycloalkanes like 1-Cyclopentylpentadecane are characterized by their ring structures, which contribute to their unique chemical properties .
Preparation Methods
The synthesis of 1-Cyclopentylpentadecane can be achieved through various methods. One common approach involves the alkylation of cyclopentane with a pentadecyl halide under suitable conditions. This reaction typically requires a strong base, such as sodium hydride, to facilitate the nucleophilic substitution reaction . Industrial production methods may involve catalytic hydrogenation of cyclopentylpentadecene or other related intermediates .
Chemical Reactions Analysis
1-Cyclopentylpentadecane undergoes several types of chemical reactions, including:
Scientific Research Applications
1-Cyclopentylpentadecane has various applications in scientific research:
Mechanism of Action
1-Cyclopentylpentadecane can be compared with other cycloalkanes, such as cyclohexylpentadecane and cyclooctylpentadecane . These compounds share similar ring structures but differ in the size of the cycloalkane ring. The unique properties of this compound, such as its specific reactivity and stability, make it distinct from its analogs .
Comparison with Similar Compounds
- Cyclohexylpentadecane
- Cyclooctylpentadecane
- Cyclononylpentadecane
Properties
CAS No. |
4669-01-6 |
|---|---|
Molecular Formula |
C20H40 |
Molecular Weight |
280.5 g/mol |
IUPAC Name |
pentadecylcyclopentane |
InChI |
InChI=1S/C20H40/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-18-15-16-19-20/h20H,2-19H2,1H3 |
InChI Key |
HENJCAULAAJZLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



